Physical and chemical properties of 1-Benzyl-1,7-diazaspiro[3.5]nonane
Physical and chemical properties of 1-Benzyl-1,7-diazaspiro[3.5]nonane
An In-Depth Technical Guide to 1-Benzyl-1,7-diazaspiro[3.5]nonane: Properties, Synthesis, and Applications
Abstract
Diazaspirocycles are at the forefront of modern medicinal chemistry, offering a compelling structural alternative to traditional flat, aromatic scaffolds. Their inherent three-dimensionality and conformational rigidity provide a powerful tool for enhancing target binding, improving pharmacokinetic profiles, and navigating novel chemical space.[1][2] This guide provides a comprehensive technical overview of 1-Benzyl-1,7-diazaspiro[3.5]nonane, a key building block within this class. We will delve into its fundamental physical and chemical properties, spectral characterization, reactivity, synthetic considerations, and its burgeoning role in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of spirocyclic scaffolds.
Nomenclature and Core Structure
1-Benzyl-1,7-diazaspiro[3.5]nonane is a bicyclic heterocyclic compound featuring an azetidine ring and a piperidine ring sharing a single quaternary carbon atom—the spirocenter. The nitrogen at position 1 of the piperidine ring is substituted with a benzyl group.
Caption: 2D structure of 1-Benzyl-1,7-diazaspiro[3.5]nonane.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The introduction of the spirocyclic core significantly influences properties like lipophilicity and aqueous solubility compared to simpler, non-spirocyclic amines.[2]
| Property | Value | Source |
| Molecular Weight | 216.33 g/mol | [4][5] |
| Molecular Formula | C₁₄H₂₀N₂ | [3][4] |
| Physical Form | White Solid | [5] |
| Predicted pKa | 10.75 ± 0.20 | [4] |
| Predicted XlogP | 1.8 | [3] |
| Topological Polar Surface Area | 15.3 Ų | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Recommended Storage | 2-8°C | [4] |
Expert Insights: The predicted pKa of ~10.75 suggests that 1-Benzyl-1,7-diazaspiro[3.5]nonane is a strong base, readily protonated under physiological conditions. This is a crucial factor for its interaction with biological targets, such as the cation-π interaction observed in some spirocycle-containing drug candidates.[6] The XlogP value of 1.8 indicates moderate lipophilicity, a desirable trait in drug design, balancing membrane permeability with aqueous solubility. The spirocyclic nature contributes to a lower TPSA compared to more flexible diamines, which can positively impact cell permeability.
Spectral Data and Structural Elucidation
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a specific experimental spectrum for this exact isomer is not publicly available, the expected spectral characteristics can be reliably predicted.
Mass Spectrometry (MS)
-
Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 217.17.[3]
-
Key Fragmentation Pattern: A primary and highly characteristic fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91. Another significant fragment would be the loss of the benzyl group from the molecular ion, yielding a fragment at m/z 125.14 ([M-C₇H₇]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would exhibit distinct regions.
-
Aromatic Region (~7.2-7.4 ppm): A multiplet integrating to 5 protons, corresponding to the phenyl ring of the benzyl group.
-
Benzylic Region (~3.5 ppm): A singlet integrating to 2 protons for the -CH₂- group connecting the phenyl ring to the piperidine nitrogen.
-
Aliphatic Region (~1.5-3.0 ppm): A series of complex multiplets corresponding to the 12 protons of the azetidine and piperidine rings. The diastereotopic nature of the methylene protons adjacent to the spirocenter would likely result in more complex splitting patterns.
-
-
¹³C NMR: The carbon NMR spectrum would show:
-
Aromatic Carbons (~127-138 ppm): Four signals for the carbons of the phenyl ring.
-
Benzylic Carbon (~60-65 ppm): One signal for the benzylic -CH₂- carbon.
-
Aliphatic Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine and azetidine rings, including the unique signal for the spiro quaternary carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[7]
-
~3300-3500 cm⁻¹: A peak in this region would indicate the N-H stretch of the secondary amine in the azetidine ring.
-
~2800-3050 cm⁻¹: Multiple peaks corresponding to the aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
-
~1450-1600 cm⁻¹: Peaks associated with C=C stretching vibrations within the aromatic ring.
-
~1100-1250 cm⁻¹: C-N stretching vibrations.
Chemical Properties and Reactivity
The reactivity of 1-Benzyl-1,7-diazaspiro[3.5]nonane is dominated by the nucleophilicity of its two nitrogen atoms and the properties of the N-benzyl group.
Caption: Key reactivity pathways for 1-Benzyl-1,7-diazaspiro[3.5]nonane.
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Basicity and Salt Formation: As a diamine, the molecule is basic and will readily react with acids to form stable salts, such as dihydrochlorides.[8] This property is often exploited to improve the solubility and handling of amine-containing compounds.
-
Reactivity of the Secondary Amine: The N-H group on the azetidine ring is a nucleophilic site. It can undergo a variety of standard amine reactions:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce further substituents.
-
N-Acylation: Formation of amides upon reaction with acyl chlorides or anhydrides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form a tertiary amine. This is a common strategy for library synthesis in drug discovery.[9]
-
-
N-Benzyl Group as a Protecting Group: The benzyl group is a common protecting group for amines. Its key advantage is its stability to many reaction conditions (e.g., acidic, basic, oxidative) while being readily removable under mild, neutral conditions.
-
Hydrogenolysis: The C-N bond is susceptible to cleavage by catalytic hydrogenation (e.g., using palladium on carbon, H₂). This reaction cleanly removes the benzyl group to liberate the parent secondary amine, 1,7-diazaspiro[3.5]nonane, which can then be used for further functionalization.
-
Synthesis and Experimental Protocols
The synthesis of diazaspiro[3.5]nonanes can be challenging but is an area of active research. Patented procedures often involve multi-step sequences to construct the strained spirocyclic system.[10] A generalized approach is outlined below.
Caption: Generalized synthetic workflow for diazaspiro[3.5]nonane derivatives.
Protocol 1: General Procedure for N-Debenzylation via Hydrogenolysis
This protocol is a representative method for removing the N-benzyl group to yield the parent spiro-diamine.
-
Dissolution: Dissolve 1-Benzyl-1,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~0.1 eq by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1-3 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Wash the Celite® pad with additional solvent (MeOH or EtOH). Combine the filtrates and concentrate under reduced pressure to yield the crude 1,7-diazaspiro[3.5]nonane. The product can be purified further by chromatography or crystallization if necessary.
Protocol 2: General Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 1-Benzyl-1,7-diazaspiro[3.5]nonane sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube using a pipette.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Analysis: Insert the NMR tube into the spectrometer's spinner and place it in the NMR magnet. Acquire the desired spectra (e.g., ¹H, ¹³C, COSY) according to standard instrument parameters.[11]
Role and Applications in Drug Discovery
The true value of scaffolds like 1-Benzyl-1,7-diazaspiro[3.5]nonane lies in their application in medicinal chemistry. The replacement of traditional, "flat" rings like piperazine with rigid, three-dimensional spirocycles is a validated strategy to improve drug-like properties.[6][12]
-
Improved 3D Geometry and Potency: The spirocyclic core locks the substituents in specific spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity.[2]
-
Bioisosterism: Diazaspiro[3.5]nonane scaffolds serve as effective bioisosteres for piperazines and other six-membered heterocycles. This "scaffold hopping" approach allows chemists to retain key binding interactions while modulating physicochemical properties.[6]
-
Enhanced Physicochemical Properties: The introduction of sp³-rich spirocenters generally leads to increased aqueous solubility and decreased lipophilicity compared to their carbocyclic or aromatic counterparts, which can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2][12]
-
Therapeutic Potential: The isomeric 2,7-diazaspiro[3.5]nonane core has been successfully incorporated into novel benzothiazinones, yielding compounds with potent, broad-spectrum antimycobacterial activity.[9][13][14] This demonstrates the scaffold's ability to serve as a privileged structure for developing new therapeutics.
Safety and Handling
1-Benzyl-1,7-diazaspiro[3.5]nonane is a chemical compound that should be handled in a controlled laboratory environment by trained personnel.
-
General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards: While specific toxicity data is limited, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[15] Avoid inhalation of dust and direct contact with skin and eyes.
-
SDS: Always consult the manufacturer-provided Safety Data Sheet (SDS) for complete and up-to-date safety, handling, and disposal information before use.
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- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025).
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